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Introduction

The C-C motif chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays
a pivotal role in mediating the migration of immune cells to sites of inflammation.[1][2] It binds
to a variety of chemokines, including CCL3 (MIP-1a), CCL5 (RANTES), and CCL7 (MCP-3),
initiating downstream signaling cascades that are crucial for leukocyte trafficking in both innate
and adaptive immunity.[2][3] Dysregulation of CCR1 signaling has been implicated in various
inflammatory diseases, autoimmune disorders, and several types of cancer, including multiple
myeloma, breast cancer, and hepatocellular carcinoma.[4][5][6] This makes CCRL1 a significant
target for therapeutic intervention and basic research.

The CRISPR/Cas9 system has emerged as a powerful and precise tool for genome editing,
enabling the straightforward generation of knockout cell lines to study gene function.[7] By
creating targeted double-strand breaks that lead to gene inactivation, researchers can
elucidate the specific roles of proteins like CCR1 in complex cellular processes.

These application notes provide a comprehensive guide for researchers, scientists, and drug
development professionals on utilizing CRISPR/Cas9 to generate CCR1 knockout cell lines
and subsequently analyze the receptor's function.

Generating CCR1 Knockout Cell Lines via
CRISPR/Cas9
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The generation of a stable CCR1 knockout cell line is the foundational step for functional
studies. The workflow involves designing guide RNAs (gRNAS) specific to the CCR1 gene,
delivering the CRISPR/Cas9 components into the target cell line, selecting and isolating single-
cell clones, and finally, validating the knockout at the genomic and protein levels.

Click to download full resolution via product page

Workflow for generating and validating CCR1 knockout cell lines.

Protocol 1: Generation of CCR1 Knockout Cell Lines

This protocol is optimized for adherent cell lines but can be adapted for suspension cells.[8]
1.1. sgRNA Design and Vector Construction

o Design sgRNAs: Use online tools (e.g., Benchling, CRISPR Design Tool) to design 2-3
SgRNAs targeting early exons of the CCR1 gene. This maximizes the chance of generating a
frameshift mutation leading to a non-functional protein.[9]

e Vector Selection: Choose an appropriate all-in-one CRISPR/Cas9 vector containing both
Cas9 nuclease and the sgRNA expression cassette (e.g., lentiCRISPRv2). These vectors
often include a selection marker like puromycin resistance.

o Cloning: Synthesize and clone the designed sgRNA oligonucleotides into the linearized
CRISPR/Cas9 vector according to the manufacturer's protocol.

1.2. Transfection
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o Cell Culture: Plate the chosen cell line (e.g., HEK293T for lentiviral production, or the target
cell line directly) and grow to 70-90% confluency.[10]

o Delivery: Transfect the CCR1-sgRNA-Cas9 plasmid into the cells using a suitable method.
For difficult-to-transfect cells, lentiviral transduction is recommended. For others, lipid-based
transfection reagents or electroporation can be used.[11]

o Note: Always include a negative control (a non-targeting sgRNA) and a positive control (a
validated sgRNA for a housekeeping gene).[12]

1.3. Selection and Single-Cell Isolation

» Antibiotic Selection: 24-48 hours post-transfection, apply selection pressure (e.g.,
puromycin) to eliminate untransfected cells. The optimal concentration should be determined
beforehand with a kill curve.

» Single-Cell Cloning: Once a stable population of edited cells is established, isolate single
cells to generate clonal lines. This is crucial as the initial population will be a heterogeneous
mix of wild-type, heterozygous, and homozygous knockout cells.

o Limited Dilution: Serially dilute the cell suspension to a concentration of ~1 cell/mL and
plate into 96-well plates.[10]

o FACS: If the vector contains a fluorescent marker, use fluorescence-activated cell sorting
(FACS) to deposit single cells into each well of a 96-well plate.

1.4. Knockout Validation Expand the single-cell clones and validate the knockout at both the
genomic and protein levels.

o Genomic DNA Analysis:

o

Extract genomic DNA from each clone and the wild-type control.

[e]

PCR Amplification: Amplify the target region of the CCR1 gene.

o

Mismatch Cleavage Assay (T7E1): A quick screening method to identify clones with
insertions/deletions (indels).[12]
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o Sanger Sequencing: Sequence the PCR products to confirm the presence of frameshift-
inducing indels in all alleles. Deconvolution of sequencing traces can be performed using
tools like TIDE (Tracking of Indels by Decomposition).[13]

¢ Protein Level Analysis:

o Western Blot: This is the gold standard for confirming the absence of the target protein.
Lyse the validated clones and wild-type cells, and perform a Western blot using a
validated anti-CCR1 antibody. A complete knockout clone will show no CCR1 protein
band.[14]

o Flow Cytometry: For a cell surface receptor like CCR1, flow cytometry using a
fluorescently-labeled anti-CCR1 antibody can also confirm the absence of surface
expression.

| Table 1: Example Validation Data for CCR1 Knockout Clones | | :--- | :--- | :-=--| :--- | | Clone ID |
Sanger Sequencing Result | CCR1 Protein Expression (Western Blot) | CCR1 Surface
Expression (Flow Cytometry) | | Wild-Type (WT) | Wild-Type Sequence | 100% | 100% | | Clone
A3 | -8 bp deletion (Allele 1)-1 bp insertion (Allele 2) | Not Detected | Not Detected | | Clone B5
| Wild-Type (Allele 1)+4 bp insertion (Allele 2) | ~55% | ~52% | | Clone C1 | Wild-Type
Sequence | 98% | 95% | | Conclusion | Clone A3 is a confirmed homozygous knockout. | Clone
B5 is heterozygous. | Clone C1 is a non-edited clone. |

CCR1 Signaling Pathway

CCR1 activation by its chemokine ligands initiates a signaling cascade through Gai-type G
proteins.[15] This leads to the activation of Phospholipase C (PLC), which generates inositol
trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from
intracellular stores, while DAG activates Protein Kinase C (PKC).[3][15] These events
culminate in various cellular responses, including chemotaxis, cell proliferation, and cytokine
production, often involving downstream pathways like MAPK/ERK and PI3K/Akt.[1][4]
Additionally, CCR1 can signal through [-arrestin-mediated pathways, which are involved in
receptor internalization and G protein-independent signaling.[16]
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Simplified CCR1 signaling pathway upon ligand binding.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b15507920?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15507920?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Functional Assays to Characterize CCR1 Knockout
Cells

Comparing the phenotype of CCR1 knockout cells to wild-type controls is essential to
determine the receptor's function.

Protocol 2: Chemotaxis (Transwell Migration) Assay

This assay measures the directional migration of cells toward a chemoattractant.

o Cell Preparation: Starve both wild-type and CCR1 knockout cells in serum-free media for 2-4
hours. Resuspend cells in migration buffer (e.g., serum-free media with 0.5% BSA).

e Assay Setup:

o Add a CCRL1 ligand (e.g., CCL5/RANTES) to the lower chamber of a Transwell plate
(typically with 5 or 8 um pores, depending on cell type). Use migration buffer alone as a
negative control.

o Add the cell suspension to the upper insert.

 Incubation: Incubate the plate at 37°C for a period determined by the cell type's migration
speed (e.g., 2-6 hours).

e Quantification: Remove non-migrated cells from the top of the insert with a cotton swab. Fix
and stain the migrated cells on the underside of the membrane. Count the migrated cells in
several fields of view under a microscope or elute the stain and measure absorbance.

o Data Analysis: Calculate the chemotactic index (number of cells migrating toward the
chemokine divided by the number of cells migrating toward the control buffer).

| Table 2: Sample Data from Transwell Migration Assay | | :--- | :--- | :--- | | Cell Line | Condition |
Mean Migrated Cells per Field (xSD) | Chemotactic Index | | Wild-Type (WT) | Control Buffer |
25+4|1.0]| | Wild-Type (WT) | 100 ng/mL CCL5 | 155+ 12 | 6.2 | | CCR1 KO | Control Buffer |
23+5|1.0|| CCR1KO | 100 ng/mL CCL5|28 £6| 1.2 || Conclusion | CCR1 knockout
abolishes CCL5-mediated cell migration. | | |
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Protocol 3: Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following receptor
activation.[17]

e Cell Loading: Harvest wild-type and CCR1 knockout cells and load them with a calcium-
sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

¢ Measurement:

o Acquire a baseline fluorescence reading using a plate reader equipped with an injector
(e.g., FLIPR) or a flow cytometer.

o Inject the CCR1 ligand (e.g., CCL3/MIP-10).

o Immediately begin recording the change in fluorescence intensity over time (typically 2-3
minutes).

o Data Analysis: The response is typically measured as the peak fluorescence intensity minus
the baseline reading.

| Table 3: Sample Data from Calcium Flux Assay | | :--- | :--- | :--- | | Cell Line | Stimulant | Peak
Fluorescence (Relative Fluorescence Units +SD) | | Wild-Type (WT) | Buffer Control | 150 + 20 |
| Wild-Type (WT) | 100 ng/mL CCL3 | 2800 £+ 150 | | CCR1 KO | Buffer Control | 145 + 25 | |
CCR1 KO | 100 ng/mL CCL3 | 160 + 30 | | Conclusion | CCR1 knockout abrogates the
intracellular calcium response to CCL3. | |

Conclusion

The combination of CRISPR/Cas9-mediated gene editing with robust functional assays
provides a powerful platform for dissecting the role of CCR1 in various biological contexts. By
creating clean genetic knockouts, researchers can confidently attribute observed phenotypic
changes, such as deficits in migration or signaling, to the absence of CCR1 function. This
approach is invaluable for validating CCR1 as a drug target and for exploring the fundamental
mechanisms of chemokine signaling in health and disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Application Notes and Protocols: Studying CCR1
Function in Cell Lines Using CRISPR/Cas9]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15507920#using-crispr-cas9-to-study-ccrl-function-
in-cell-lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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